molecular formula C18H22N4OS B4809735 (5-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE

(5-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE

Cat. No.: B4809735
M. Wt: 342.5 g/mol
InChI Key: RJUQPEHVSTYAOD-UHFFFAOYSA-N
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Description

(5-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE is a complex organic compound that features a benzothiophene core and a piperazine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Mechanism of Action

The mechanism of action of “2-{4-[(5-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}pyrimidine” is not known. It’s important to note that the mechanism of action for a compound depends on its intended use, such as whether it’s designed to be a pharmaceutical drug, a catalyst in a chemical reaction, etc .

Safety and Hazards

The safety and hazards associated with “2-{4-[(5-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}pyrimidine” are not known. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

The future directions for research on “2-{4-[(5-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}pyrimidine” could include exploring its potential applications, studying its physical and chemical properties in more detail, and developing efficient methods for its synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophenes and appropriate substituents.

    Attachment of the Piperazine Moiety: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced.

    Final Assembly: The final product is obtained by coupling the benzothiophene and piperazine intermediates under specific conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and robust purification methods like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.

    Reduction: Reduction reactions could target the pyrimidinyl group or the piperazine ring.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products depend on the specific reactions but could include oxidized or reduced forms of the original compound, or derivatives with different substituents on the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with benzothiophene cores are often studied for their catalytic properties.

    Material Science: Potential use in the development of organic semiconductors.

Biology

    Enzyme Inhibition: Potential inhibitors of enzymes due to the presence of the piperazine ring.

    Receptor Binding: May interact with various biological receptors, making it a candidate for drug development.

Medicine

    Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Drug Development: Structural analogs are often explored for their pharmacokinetic properties.

Industry

    Chemical Industry: Used as intermediates in the synthesis of more complex molecules.

    Pharmaceutical Industry: Potential starting material for the synthesis of new drugs.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene Derivatives: Compounds like 2-aminobenzothiophene.

    Piperazine Derivatives: Compounds like 1-(2-pyrimidinyl)piperazine.

Uniqueness

    Structural Complexity: The combination of benzothiophene and piperazine moieties makes it unique.

    Potential Biological Activity: The specific arrangement of functional groups may confer unique biological properties.

This outline provides a comprehensive overview of the compound and its potential applications

Properties

IUPAC Name

(5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4OS/c1-13-3-4-15-14(11-13)12-16(24-15)17(23)21-7-9-22(10-8-21)18-19-5-2-6-20-18/h2,5-6,12-13H,3-4,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUQPEHVSTYAOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C=C(S2)C(=O)N3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE
Reactant of Route 2
Reactant of Route 2
(5-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE
Reactant of Route 3
(5-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE
Reactant of Route 4
Reactant of Route 4
(5-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE
Reactant of Route 5
(5-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE
Reactant of Route 6
Reactant of Route 6
(5-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE

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